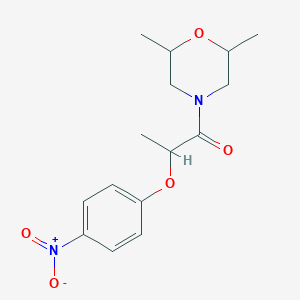![molecular formula C10H11BrN6S B4354886 6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4354886.png)
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound characterized by its bromo-substituted pyrazole and ethyl-substituted triazolothiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the bromo and ethyl groups. One common method is the reaction of ethyl acetoacetate with hydrazine to form the pyrazole core, followed by bromination and subsequent reactions to introduce the triazolothiadiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring the availability of reagents, and maintaining stringent reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The compound can be reduced to remove the bromo group.
Substitution: : The ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromo group.
Substitution: : Derivatives with different functional groups replacing the ethyl groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of pyrazole and triazolothiadiazole groups. Similar compounds might include other substituted pyrazoles or triazoles, but the presence of both functional groups in this particular arrangement sets it apart.
List of Similar Compounds
Substituted Pyrazoles: : Compounds with various substituents on the pyrazole ring.
Substituted Triazoles: : Compounds with different substituents on the triazole ring.
Bromo-substituted Heterocycles: : Other bromo-substituted heterocyclic compounds.
This detailed overview provides a comprehensive understanding of 6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
6-(4-bromo-1-ethylpyrazol-3-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN6S/c1-3-7-12-13-10-17(7)15-9(18-10)8-6(11)5-16(4-2)14-8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOOFPNWELJQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=NN(C=C3Br)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE](/img/structure/B4354811.png)
![[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4354817.png)
![6-(2-furyl)-N-(5-methyl-3-isoxazolyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354818.png)
![N-[3-(dimethylamino)propyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354820.png)
![6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354827.png)
![N~3~-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4354841.png)
![N-(2-CHLORO-3-PYRIDYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4354843.png)

![13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4354854.png)

![N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4354865.png)

![MORPHOLINO[7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4354879.png)
![N-(2-fluoro-5-methylphenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4354890.png)
